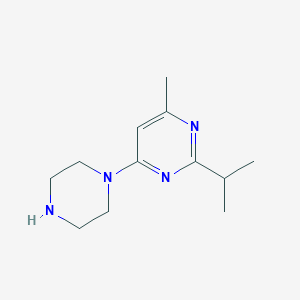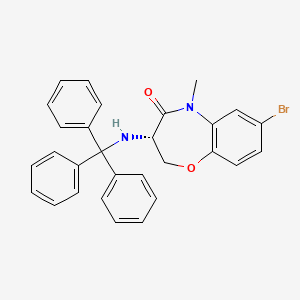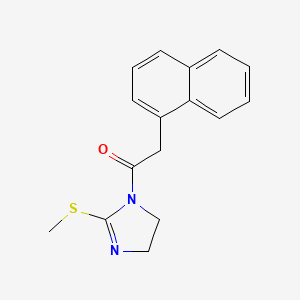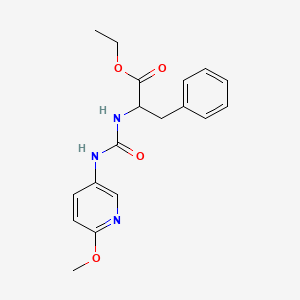
(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Synthesis Analysis
Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis
2H/4H-chromene molecules contain a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . Four common structure motifs are formed, which depend on 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .Chemical Reactions Analysis
The synthesis of 2H/4H-chromene derivatives often involves various chemical reactions, including cyclization and multi-component reactions .Aplicaciones Científicas De Investigación
Photochromism of Chromene Compounds
- A study by Hobley et al. (2000) explored the photochromism of several chromene compounds, including one with a structure similar to (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene. These compounds exhibited photochromic properties in their crystalline state.
Crystal Structure Analysis
- The work by Chantrapromma et al. (2005) analyzed the crystal structure of a compound closely related to the one , focusing on its molecular and crystal packing properties.
Synthesis of Heterocyclic Scaffolds
- Research by Saeedi et al. (2021) highlighted the synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones using nickel(II) chromite nanoparticles, indicating a method that could potentially apply to the synthesis of related chromene compounds.
Antibacterial and Anticoagulant Activities
- A study by Zghab et al. (2017) synthesized new isoxazoline chromene derivatives, investigating their antibacterial and anticoagulant activities, which may provide insights into the bioactive potential of similar chromene derivatives.
Optical and Photoelectrical Characterizations
- The research by Ibrahim et al. (2017) involved the synthesis of a novel chromene derivative and its optical and photoelectrical characterization, relevant for understanding the electronic properties of similar compounds.
Supramolecular Isomerism
- Wu et al. (2007) Wu et al. (2007) discovered a compound with a similar chromene structure that showed supramolecular isomerism, highlighting the compound's potential in the development of complex molecular systems.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on 2H/4H-chromene derivatives are promising. The diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs regarding the bioactive heterocycle, 2H/4H-chromene, will be helpful to the scientific community for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .
Propiedades
IUPAC Name |
(4R)-4-azido-6-methoxy-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-7-2-3-10-8(6-7)9(12-13-11)4-5-15-10/h2-3,6,9H,4-5H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWVOZVKRUZPM-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@H]2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)



![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)


![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)